![molecular formula C10H10ClNO B2804419 1-(2-Chlorophenyl)pyrrolidin-2-one CAS No. 30425-42-4](/img/structure/B2804419.png)
1-(2-Chlorophenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Chlorophenyl)pyrrolidin-2-one is a chemical compound with the linear formula C10H10ClNO . It is a derivative of pyrrolidin-2-one, which is an organic compound consisting of a 5-membered lactam .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring attached to a 2-chlorophenyl group . The molecular weight of this compound is 195.65 .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Antiarrhythmic Activity
1-(2-Chlorophenyl)pyrrolidin-2-one: derivatives have been investigated for their antiarrhythmic properties. Research suggests that these compounds may interact with α1-adrenergic receptors, potentially contributing to the restoration of normal sinus rhythm .
Drug Design and Development
The pyrrolidine ring serves as a valuable scaffold for drug discovery. Its sp3-hybridization allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage. Medicinal chemists have utilized this scaffold to design bioactive molecules for treating various human diseases .
Synthetic Strategies
Researchers have employed two primary synthetic strategies:
- Functionalization of Preformed Rings : For instance, proline derivatives are functionalized pyrrolidine rings .
Stereochemistry and Biological Activity
The stereogenicity of carbons in the pyrrolidine ring significantly impacts biological profiles. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Understanding these relationships is crucial for drug development .
Multi-Component Reactions
An innovative method involves constructing pyrrolidin-5-one-2-carboxamides via a multi-component reaction with solvent participation. This approach offers mild conditions, substrate diversity, and good functional group tolerance .
Cascade Reactions
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles has been achieved via cascade reactions of N-substituted piperidines. Mechanistically, this process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCTWLQOBSQILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
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